
3-amino-5-methyl-1H-indole-2-carboxylic acid
Overview
Description
3-amino-5-methyl-1H-indole-2-carboxylic acid: is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a suitable substituted phenylhydrazine and a corresponding ketone or aldehyde .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time. Catalysts and solvents are selected to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-amino-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
Biochemical Studies
3-Amino-5-methyl-1H-indole-2-carboxylic acid is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to effectively bind to various proteins and enzymes, making it a valuable tool for understanding biological mechanisms at the molecular level. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to study these interactions, revealing insights into how this compound may influence biological pathways .
Drug Development
The compound has garnered attention in drug development, particularly for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively, with certain modifications leading to improved binding affinity and inhibitory activity . The introduction of substituents at specific positions on the indole core enhances its effectiveness against viral targets.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. For example, studies have demonstrated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound could be further developed into therapeutic agents for treating bacterial infections.
Agricultural Applications
The compound also shows promise in agricultural applications, particularly in the development of agrochemicals. Its biochemical properties can be harnessed to enhance crop protection strategies or improve plant growth through targeted interactions with plant metabolic pathways .
Case Study 1: HIV Integrase Inhibition
A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acid significantly inhibit HIV integrase activity. The introduction of long-chain substituents at specific positions on the indole core markedly improved inhibitory effects, with IC50 values as low as 0.13 μM for optimized derivatives .
Case Study 2: Neuroprotective Properties
Research on indole derivatives has indicated potential neuroprotective effects against oxidative stress and neurotoxicity. Compounds derived from indoles have shown promise in inhibiting monoamine oxidase-B (MAO-B), suggesting their utility in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate biological pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its inhibitory effects on certain enzymes.
5-methylindole: A simpler indole derivative with distinct chemical properties.
Uniqueness: 3-amino-5-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This dual functionality allows for diverse chemical reactions and biological interactions, making it a versatile compound in research and industry .
Biological Activity
3-Amino-5-methyl-1H-indole-2-carboxylic acid (often referred to as 3-aminoindole) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an indole ring system with an amino group at the 3-position and a carboxylic acid at the 2-position. This unique structure allows for various interactions with biological targets, which contribute to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral properties of indole derivatives, particularly against HIV. A derivative of indole-2-carboxylic acid demonstrated effective inhibition of HIV-1 integrase, a crucial enzyme in the viral replication cycle. The compound showed an IC50 value of 0.13 μM, indicating potent activity against this target . Structural optimizations revealed that modifications at the C3 position significantly enhanced integrase inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antiviral agents.
Antimicrobial Activity
Research has also indicated that compounds related to this compound exhibit antimicrobial properties. A study on various derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics such as ampicillin .
Anticancer Potential
Indole derivatives have been investigated for their anticancer properties. Certain compounds within this class have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, one derivative exhibited cytotoxicity with IC50 values ranging from 0.08 to 12.07 mM across different cancer cell lines . This suggests that structural modifications can enhance the anticancer efficacy of indole-based compounds.
The biological activity of this compound is attributed to several mechanisms:
- Metal Ion Chelation : The carboxyl group in the compound can chelate metal ions (e.g., Mg²⁺), which is critical for the activity of enzymes like integrase.
- Hydrophobic Interactions : The indole core facilitates hydrophobic interactions with target proteins, enhancing binding affinity.
- Structural Modifications : Variations at specific positions on the indole ring can significantly alter biological activity, allowing for tailored therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
Properties
IUPAC Name |
3-amino-5-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-2-3-7-6(4-5)8(11)9(12-7)10(13)14/h2-4,12H,11H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMVPPXKDZBQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624582 | |
Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749153-50-2 | |
Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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